Methyllycaconitine (citrate)

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

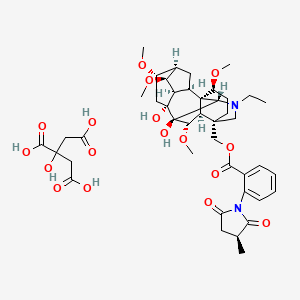

[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBLZNJHDLEWPS-OULUNZSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of Methyllycaconitine citrate

An In-depth Technical Guide to the Mechanism of Action of Methyllycaconitine Citrate

Introduction: Unveiling a Potent Molecular Probe

Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium (larkspur) species, stands as a pivotal tool in neuropharmacology.[1] Initially identified as a principal toxin responsible for livestock poisoning, its potent and specific interactions with the nervous system have rendered it an invaluable molecular probe for dissecting cholinergic pathways.[1] Commercially available most commonly as a citrate salt to improve solubility, Methyllycaconitine citrate is renowned for its high-affinity, selective, and competitive antagonism of the α7 subtype of the nicotinic acetylcholine receptor (nAChR).[2][3] This guide provides an in-depth exploration of its mechanism of action, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent antagonist in their work.

Core Mechanism: Competitive Antagonism at the α7 nAChR

The primary mechanism of action of MLA is its function as a competitive antagonist at the orthosteric binding site of the α7 nicotinic acetylcholine receptor.[2][4] This receptor, a ligand-gated ion channel, is a homopentamer (composed of five identical α7 subunits) that, upon binding to the endogenous agonist acetylcholine (ACh), undergoes a conformational change to allow the influx of cations, most notably Ca²⁺.[5][6]

MLA exerts its effect by binding to the same site as ACh but fails to induce the conformational change necessary for channel activation.[4] By occupying the binding site, it physically prevents ACh from binding and gating the channel, thereby inhibiting the downstream signaling cascade initiated by α7 nAChR activation. This competitive interaction is surmountable, meaning that the inhibitory effect of MLA can be overcome by increasing the concentration of the agonist.[7]

The high potency of MLA is one of its defining characteristics, with studies reporting a dissociation constant (Ki) for α7-containing neuronal nicotinic receptors in the low nanomolar range.[3]

Receptor Selectivity Profile

While MLA is exceptionally potent at α7 nAChRs, its selectivity is a critical experimental consideration. Its affinity for other nAChR subtypes is significantly lower, making it a selective tool when used at appropriate concentrations. At concentrations above 40 nM, MLA begins to interact with other nAChR subtypes, such as α4β2 and α6β2.[3] Therefore, interpreting data from experiments using higher concentrations requires caution, as effects may not be solely attributable to α7 nAChR blockade.[7]

| Receptor Subtype | Binding Affinity (Ki or IC50) | Species/Preparation | Reference |

| α7 nAChR | Ki = 1.4 nM | Neuronal | [3] |

| α7 nAChR | Ki = ~10 nM | Human K28 cell line | [1] |

| α4β2 nAChR | IC50 = ~700 nM | Avian (expressed in oocytes) | [1] |

| α3β2 nAChR | IC50 = ~80 nM | Avian (expressed in oocytes) | [1] |

| Muscle nAChR | Ki = ~8 µM | Human | [1] |

| Torpedo nAChR | Ki = ~1 µM | Torpedo californica | [1] |

Table 1: Comparative binding affinities of Methyllycaconitine (MLA) for various nicotinic acetylcholine receptor (nAChR) subtypes. Note the significantly higher affinity for the α7 subtype.

Consequences of α7 nAChR Blockade: Downstream Signaling

The activation of α7 nAChRs leads to a rapid influx of Ca²⁺, which acts as a crucial second messenger to trigger a complex array of intracellular signaling cascades.[5][6] These pathways are integral to neuronal survival, synaptic plasticity, and inflammation modulation.[8][9] By blocking this initial calcium signal, MLA effectively inhibits these downstream events.

Key signaling pathways modulated by α7 nAChR and consequently inhibited by MLA include:

-

PI3K-Akt Pathway: The phosphoinositide 3-kinase (PI3K)-Akt signaling cascade is a major pathway involved in promoting cell survival and neuroprotection.[5][10] Activation of α7 nAChRs stimulates this pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2.[5] MLA's antagonism of α7 nAChRs prevents this neuroprotective signaling.

-

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway, involved in synaptic plasticity and cellular growth, is also modulated by α7 nAChR activity.[6][8]

-

JAK2-STAT3 Pathway: This pathway is crucial in mediating the anti-inflammatory effects of α7 nAChR activation, particularly in immune cells like microglia.[9] MLA can abolish these anti-inflammatory effects by preventing the initial receptor activation.[9]

Figure 1: Signaling pathway of α7 nAChR activation and its competitive inhibition by MLA.

Experimental Protocols for Characterizing MLA's Mechanism

To rigorously characterize the antagonist properties of Methyllycaconitine citrate, two primary experimental paradigms are indispensable: radioligand binding assays and patch-clamp electrophysiology.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of MLA for the α7 nAChR by measuring its ability to displace a high-affinity radiolabeled ligand. The choice of radioligand is critical; tritiated MLA ([³H]MLA) or radio-iodinated α-bungarotoxin ([¹²⁵I]α-BGT) are commonly used due to their high specificity for the receptor.[1][11]

Objective: To determine the inhibition constant (Ki) of MLA at the α7 nAChR.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in α7 nAChRs (e.g., rat hippocampus or thalamus) or cells expressing the receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).[12]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[12]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[12]

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation (50-120 µg protein), a fixed concentration of radioligand (e.g., [³H]MLA at its approximate Kd), and a range of concentrations of unlabeled MLA citrate.[12]

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a known α7 ligand, like unlabeled ACh or nicotine).

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).[12]

-

-

Separation and Counting:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C pre-soaked in polyethyleneimine to reduce non-specific binding), trapping the membranes.[12]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[12]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of MLA to generate a competition curve.

-

Use non-linear regression to fit the curve and determine the IC50 value (the concentration of MLA that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through nAChRs in response to an agonist, providing a functional readout of MLA's antagonist activity.[13][14]

Objective: To demonstrate the inhibition of ACh-evoked currents by MLA and characterize the nature of the antagonism.

Methodology:

-

Cell Preparation:

-

Use a cell line heterologously expressing the human α7 nAChR (e.g., SH-EP1 cells) or primary neurons.[13]

-

Plate cells on glass coverslips and transfer a coverslip to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular (bath) solution (e.g., ACSF).[15]

-

-

Obtaining a Recording:

-

Fabricate a glass micropipette with a resistance of 3-5 MΩ when filled with intracellular solution.[16]

-

Under visual guidance, carefully approach a target cell with the micropipette while applying slight positive pressure.[16]

-

Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm seal".[16]

-

Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, achieving the "whole-cell" configuration. This establishes electrical and chemical continuity between the pipette and the cell interior.

-

-

Data Acquisition:

-

"Clamp" the cell's membrane potential at a holding voltage where nAChR currents are prominent (e.g., -60 mV).

-

Establish a baseline recording. Apply a brief pulse of a known concentration of ACh (e.g., 100 µM) via a perfusion system and record the inward current.

-

Wash out the ACh and allow the cell to recover to baseline.

-

Pre-incubate the cell with a specific concentration of MLA citrate for 1-2 minutes.

-

Co-apply the same pulse of ACh in the continued presence of MLA and record the resulting current.

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-evoked current in the absence and presence of MLA.

-

Calculate the percentage of inhibition caused by MLA.

-

To confirm competitive antagonism, repeat the experiment with a fixed concentration of MLA and varying concentrations of ACh to generate a dose-response curve. A rightward shift in the ACh EC50 with no change in the maximal response is the hallmark of competitive antagonism.

-

Conclusion and Future Directions

Methyllycaconitine citrate is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor.[2] Its mechanism of action—binding to the ACh recognition site to prevent channel gating—interrupts the critical Ca²⁺ influx that drives numerous downstream signaling pathways related to neuroprotection, cognition, and inflammation.[5][6] The experimental protocols detailed herein provide a robust framework for researchers to validate and explore the functional consequences of this antagonism. While an indispensable tool, the causality behind experimental choices, such as using MLA at concentrations that ensure selectivity for the α7 subtype, must always be at the forefront of experimental design to ensure trustworthy and authoritative results.[3][7] Future research may focus on leveraging the structural backbone of MLA to develop novel therapeutics with improved pharmacokinetic profiles for treating neurological and inflammatory disorders where α7 nAChR signaling is dysregulated.[4][17]

References

-

Methyllycaconitine - Wikipedia. Wikipedia. [Link]

-

Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed. PubMed. [Link]

-

Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed. PubMed. [Link]

-

α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PubMed Central. PubMed Central. [Link]

-

Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC. PubMed Central. [Link]

-

Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors | ACS Bio & Med Chem Au - ACS Publications. ACS Publications. [Link]

-

Methyllycaconitine analogues have mixed antagonist effects at nicotinic acetylcholine receptors - PubMed. PubMed. [Link]

-

The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease - MDPI. MDPI. [Link]

-

Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC - PubMed Central. PubMed Central. [Link]

-

Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC. PubMed Central. [Link]

-

Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - NCBI - NIH. National Center for Biotechnology Information. [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [Link]

-

Radioligand Binding Assay | Gifford Bioscience. Gifford Bioscience. [Link]

-

patch-clamp-protocol-final.pdf. Unknown Source. [Link]

-

Patch-Clamp Recording Protocol - Creative Bioarray. Creative Bioarray. [Link]

Sources

- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyllycaconitine citrate | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Patch Clamp Protocol [labome.com]

- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 17. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation and Elucidation of Methyllycaconitine (MLA): A Technical Guide for Researchers

This guide provides an in-depth technical overview of the natural sources, biosynthesis, and detailed methodologies for the isolation and purification of Methyllycaconitine (MLA). Designed for researchers, scientists, and professionals in drug development, this document synthesizes established protocols with the underlying chemical principles to offer a comprehensive resource for the study of this potent norditerpenoid alkaloid.

Introduction: The Significance of Methyllycaconitine

Methyllycaconitine (MLA) is a C19-norditerpenoid alkaloid renowned for its high affinity and selectivity as a competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR)[1]. This property has established MLA as an invaluable pharmacological tool for investigating the role of these receptors in various physiological and pathological processes. Beyond its utility in neuroscience research, MLA has been investigated for its potential therapeutic applications and is a key component in understanding the toxicology of certain plant species responsible for livestock poisoning[2]. This guide delves into the foundational aspects of accessing this important natural product, from its botanical origins to its final purified form.

Natural Provenance of Methyllycaconitine

Methyllycaconitine is predominantly found within the plant kingdom, specifically in species belonging to the genera Delphinium (larkspurs) and, to a lesser extent, Aconitum (monkshoods), both of the Ranunculaceae family[2].

Primary Botanical Sources

The primary and most commercially relevant sources of MLA are the seeds and aerial parts of various Delphinium species. Historically, MLA was first isolated from Delphinium brownii and later from the seeds of Delphinium elatum[2]. Other notable species that serve as sources for MLA include:

-

Consolida ambigua (also known as Delphinium ajacis or garden larkspur)[2]

-

Delphinium nuttallianum (low larkspur)

-

Delphinium scabriflorum [3]

-

Delphinium malabaricum [4]

-

Delphinium trichophorum [5]

-

Delphinium sherriffii [1]

The concentration of MLA can vary significantly depending on the plant species, the developmental stage of the plant, and the specific tissues harvested, with seeds generally containing higher concentrations.

Quantitative Analysis of MLA Content

The yield of MLA from natural sources is a critical consideration for isolation efficiency. While yields can fluctuate, studies have provided quantitative data for specific species. For instance, in Delphinium malabaricum, the concentration of MLA in control plant material has been reported to be approximately 0.76 mg/g of dry weight[4][6].

| Plant Species | Plant Part | MLA Content (mg/g dry weight) | Reference |

| Delphinium malabaricum | Whole Plant | 0.76 | [4][6] |

The Biosynthetic Blueprint of Methyllycaconitine

The biosynthesis of MLA is a complex process that is not yet fully elucidated. However, significant progress has been made in understanding the formation of its parent structure, the lycoctonine-type diterpenoid alkaloids. The pathway originates from the general terpenoid pathway and involves a series of intricate cyclizations and enzymatic modifications.

The proposed biosynthetic pathway begins with geranylgeranyl diphosphate (GGPP) and proceeds through the formation of the atisine skeleton, a key intermediate for many diterpenoid alkaloids. This involves the action of terpene synthases and cytochrome P450 enzymes. Subsequent oxidative modifications and the incorporation of a nitrogen atom lead to the complex lycoctonine core.

Caption: Proposed Biosynthetic Pathway to the Lycoctonine Core of MLA.

A Step-by-Step Guide to the Isolation and Purification of Methyllycaconitine

The isolation of MLA from plant material is a multi-step process that leverages the basic nature of alkaloids and their solubility characteristics. The following protocol is a synthesized methodology based on established principles of alkaloid extraction and purification.

Stage 1: Extraction of Total Alkaloids

This initial stage aims to extract the crude alkaloid mixture from the plant matrix. An acid-base extraction is the most effective method.

Protocol: Acid-Base Extraction of Total Alkaloids

-

Preparation of Plant Material: Air-dry the plant material (seeds or aerial parts) and grind it into a fine powder to increase the surface area for extraction.

-

Alkalinization: In a large vessel, moisten the powdered plant material with a 10% sodium carbonate solution or a dilute ammonia solution until the mixture is distinctly alkaline (pH 9-10). This step converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.

-

Solvent Extraction: Macerate the alkalinized plant material with an organic solvent such as chloroform or a mixture of chloroform and methanol. This can be done at room temperature with stirring for 24-48 hours or more efficiently using a Soxhlet extractor.

-

Concentration: Filter the organic extract to remove the plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acidification: Dissolve the crude extract in a 5% sulfuric acid or hydrochloric acid solution. This converts the free base alkaloids back into their salt form, which are soluble in the aqueous acidic solution.

-

Washing: Wash the acidic aqueous solution with a nonpolar solvent like hexane or diethyl ether to remove non-alkaloidal, lipophilic impurities. Discard the organic layer.

-

Basification and Re-extraction: Make the acidic aqueous solution alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide. The free alkaloid bases will precipitate. Extract the liberated alkaloids with several portions of chloroform or dichloromethane.

-

Final Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the total crude alkaloid extract.

Caption: Workflow for the Acid-Base Extraction of Total Alkaloids.

Stage 2: Chromatographic Purification

The crude alkaloid mixture is then subjected to chromatographic techniques to isolate MLA.

Protocol: Column Chromatography

-

Stationary Phase: Prepare a chromatography column packed with silica gel 60 (70-230 mesh) as the stationary phase.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration (e.g., from 0.5% to 10%).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions onto a silica gel TLC plate. Develop the plate in a chloroform:methanol (e.g., 15:1) solvent system. Visualize the spots under UV light or by spraying with Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids.

-

Pooling and Concentration: Combine the fractions that contain MLA (identified by comparison with a standard or by its characteristic Rf value) and evaporate the solvent to obtain a purified MLA fraction.

Stage 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining highly pure MLA (>95%), a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is often necessary.

Protocol: Preparative RP-HPLC

-

Column: Use a C18 reversed-phase preparative HPLC column.

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection: Monitor the elution at a suitable wavelength, typically around 230 nm for the aromatic chromophore in MLA.

-

Fraction Collection: Collect the peak corresponding to MLA.

-

Solvent Removal: Remove the HPLC solvents by lyophilization or evaporation under reduced pressure to obtain pure MLA.

Physicochemical Properties of Methyllycaconitine

A summary of the key physicochemical properties of MLA is provided below.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₅₀N₂O₁₀ | [2] |

| Molar Mass | 682.81 g/mol | [2] |

| Appearance | Amorphous solid (free base) | [2] |

| Melting Point | ~128 °C (free base) | [2] |

| Solubility | Soluble in chloroform; sparingly soluble in water. | [2] |

| Optical Rotation | [α]D = +49° (in alcohol) | [2] |

Conclusion

This guide has outlined the primary natural sources of Methyllycaconitine and provided a detailed, step-by-step methodology for its isolation and purification. By understanding the botanical origins, biosynthetic context, and the chemical principles behind the extraction and chromatographic techniques, researchers can confidently and efficiently obtain this valuable norditerpenoid alkaloid for their scientific investigations. The protocols described herein represent a robust framework that can be adapted and optimized based on the specific plant material and available laboratory resources.

References

- Coates, P. A., et al. (1994). Rapid and efficient isolation of the nicotinic receptor antagonist methyllycaconitine from delphinium:assignment of the methylsuccinimide absolute stereochemistry as S. Tetrahedron Letters, 35(47), 8701-8704.

- Fodor, G., & Fodor-Varga, E. (1998). The aconite alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 50, pp. 1-134). Academic Press.

- Kolar, F. R., et al. (2015). RP-HPLC Analysis of an Alkaloid--Methyllycaconitine from Mutagenic Delphinium malabaricum (Huth) Munz.

- Majak, W., et al. (1990). A new diterpenoid alkaloid from Delphinium nuttallianum.

- Pelletier, S. W., et al. (1981). The structures of six new C19-diterpenoid alkaloids from Delphinium ajacis L.

- Shrestha, P. M., & Katz, A. (2004). Diterpenoid alkaloids from the roots of Delphinium scabriflorum.

- Sun, G. Q., et al. (2024). Diterpenoid alkaloids from Delphinium sherriffii. Journal of Asian Natural Products Research, 27(2), 143-152.

- Wang, F. P., & Chen, Q. H. (2010). Diterpenoid alkaloids.

-

Wikipedia. (n.d.). Methyllycaconitine. Retrieved from [Link]

- Yin, T., et al. (2021). Diterpenoid alkaloids from the whole plants of Delphinium trichophorum. Phytochemistry, 189, 112836.

-

Journal of Chemical and Pharmaceutical Research. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. Retrieved from [Link]

-

American Chemical Society. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au. Retrieved from [Link]

Sources

- 1. Diterpenoid alkaloids from Delphinium sherriffii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 3. Diterpenoid alkaloids from the roots of Delphinium scabriflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diterpenoid alkaloids from Delphinium trichophorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methyllycaconitine (MLA): Origin, Biosynthesis, and Pharmacological Evolution

The following technical guide details the history, origin, and pharmacological evolution of Methyllycaconitine (MLA).

Executive Summary

Methyllycaconitine (MLA) is a C19-norditerpenoid alkaloid predominantly isolated from Delphinium (Larkspur) species.[1] Historically identified as the primary toxin responsible for cattle poisoning on North American rangelands, MLA has evolved into a critical molecular probe in neuroscience. It is currently the most potent and selective non-proteinaceous antagonist for the

Historical Genesis: Isolation and Structural Elucidation

The discovery of MLA is rooted in the early 20th-century effort to understand the toxicity of Delphinium species, which were (and remain) a major cause of livestock mortality.

The Discovery Timeline

-

1938 (The Unnamed Isolate): R.H.F. Manske, a pioneer in alkaloid chemistry, first isolated the compound from Delphinium brownii Rydb.[1] However, due to difficulties in obtaining a crystalline purity sufficient for elemental analysis, he declined to name it, referring to it simply as a "complex alkaloid."

-

1943 (The Naming): John Goodson, working at the Wellcome Chemical Research Laboratories, successfully isolated the alkaloid in pure form from the seeds of Delphinium elatum L. He assigned the name Methyllycaconitine , deriving it from its structural relationship to lycaconitine (found in Aconitum lycoctonum).

-

1959 (Structural Proposal): The first complete structure was proposed by Soviet scientists Kuzovkov and Platonova.

-

1981 (Stereochemical Correction): The definitive structure was established by S.W. Pelletier and colleagues.[1][2] Using X-ray crystallography and advanced NMR techniques, they corrected the stereochemistry at the C-1 position from

to

Visualization: Historical Discovery Timeline

Figure 1: Chronological evolution of Methyllycaconitine from crude isolate to defined pharmacological tool.

Biosynthetic Origin and Phytochemistry

MLA is classified as a norditerpenoid alkaloid (C19 skeleton).[1] Unlike true diterpenes (C20), C19 alkaloids have lost one carbon atom during biosynthesis.[1] The origin of MLA lies in the complex enzymatic machinery of Delphinium species.

The Biosynthetic Pathway

The synthesis occurs primarily in the roots and is transported to the seeds, where MLA accumulates as a defense mechanism.

-

Terpenoid Genesis: The pathway begins with the condensation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) to form Geranylgeranyl Pyrophosphate (GGPP).

-

Cyclization: GGPP is cyclized by ent-copalyl diphosphate synthase and ent-kaurene synthase to form the tetracyclic ent-kaurene framework.

-

Oxidation & Nitrogen Insertion: Cytochrome P450 monooxygenases (CYPs) oxidize the scaffold. A key step involves the insertion of nitrogen (derived from ethanolamine or ethylamine) to form the Atisine skeleton.[3]

-

Skeletal Rearrangement: The C20 atisine skeleton undergoes a Wagner-Meerwein rearrangement (involving the loss of C-17) to yield the C19 Lycoctonine core.

-

Terminal Esterification (The "Warhead"): The final and most critical step for toxicity is the esterification of the C-18 hydroxyl group of lycoctonine with 2-(methylsuccinimido)benzoate . This ester moiety is the pharmacophore responsible for the high affinity to nAChRs.

Visualization: Biosynthetic Cascade

Figure 2: Proposed biosynthetic pathway from terpenoid precursors to Methyllycaconitine.

Pharmacological Evolution: From Toxin to Tool

The Mechanism of Toxicity

Historically, MLA was known only as a neuromuscular poison. In cattle, MLA causes fatal respiratory paralysis by blocking nicotinic receptors at the neuromuscular junction (NMJ). However, its affinity for the muscle-type receptor (

The Alpha-7 Breakthrough

In the late 1980s and early 1990s, researchers discovered that MLA binds with picomolar to low-nanomolar affinity (

-

Selectivity: MLA is

-fold more selective for -

Structural Determinants: Structure-Activity Relationship (SAR) studies confirmed that the 2-(methylsuccinimido)benzoate side chain is essential. Hydrolysis of this ester yields lycoctonine, which is essentially inactive at the

receptor.

Technical Protocols: Extraction and Purification

For researchers requiring high-purity MLA for experimentation, isolation from natural sources remains the most viable method due to the complexity of total synthesis.

Protocol: Acid-Base Extraction & HPLC Purification

Source Material: Seeds of Delphinium brownii or Delphinium elatum.[1]

Step 1: Defatting

-

Grind seeds to a fine powder.

-

Extract with hexane or petroleum ether in a Soxhlet apparatus for 24 hours to remove lipids. Discard the solvent.

Step 2: Alkaloid Extraction

-

Air-dry the defatted marc.

-

Extract with 80% Ethanol (EtOH) or Methanol (MeOH).

-

Evaporate the alcohol under reduced pressure to yield a crude gum.

Step 3: Acid-Base Fractionation

-

Dissolve gum in 0.5 M Sulfuric Acid (

). -

Wash the acidic solution with Chloroform (

) to remove non-basic impurities. Discard organic layer. -

Basify the aqueous layer to pH 9–10 using Ammonium Hydroxide (

) or Sodium Carbonate ( -

Extract the alkaloids into Chloroform (

) ( -

Dry over Sodium Sulfate (

) and evaporate to yield "Total Alkaloid Fraction."

Step 4: Purification (Gradient HPLC)

-

Column: C18 Reverse Phase (Semi-preparative).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 30% B to 70% B over 40 minutes.

-

Detection: UV at 210 nm and 254 nm. MLA typically elutes as a major peak.

Visualization: Extraction Workflow

Figure 3: Optimized workflow for the isolation of MLA from Delphinium seeds.

References

-

Manske, R. H. F. (1938). The Alkaloids of Fumariaceous Plants. Canadian Journal of Research, 16b, 57-60. Link

-

Goodson, J. A. (1943).[1] The alkaloids of Delphinium elatum L. Journal of the Chemical Society, 139-141. Link

-

Pelletier, S. W., et al. (1981). The structures of methyllycaconitine and related alkaloids. Journal of Natural Products, 44(4), 473-482. Link

- Kuzovkov, A. D., & Platonova, T. F. (1959). Structure of methyllycaconitine. Journal of General Chemistry of the USSR, 29, 2746.

-

Ward, J. M., et al. (1990). Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites. FEBS Letters, 270(1-2), 45-48. Link

-

Miller, G. P., et al. (2025). Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum. bioRxiv (Preprint).[4] Link[4]

Sources

- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of Methyllycaconitine citrate

High-Selectivity

Part 1: Executive Summary

Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid derivative and the primary pharmacological tool used to isolate and study the function of

This guide provides a rigorous technical analysis of MLA citrate, detailing its chemical architecture, validated solubilization protocols, and mechanistic applications in functional assays.[1]

Part 2: Chemical Architecture & Properties[2]

Structural Analysis

MLA is an ester-alkaloid derived from Delphinium species. Its pharmacophore is defined by two critical domains:

-

Lycoctonine Skeleton: A rigid, hexacyclic norditerpenoid core that provides the scaffold for binding.

-

Anthranilate Ester Side Chain: Specifically, the 2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoate moiety attached at the C-18 position.[1] Structure-activity relationship (SAR) studies indicate that this ester side chain is the primary determinant of its high affinity for the

7 nAChR orthosteric site.[1] Hydrolysis of this ester results in a loss of antagonistic potency by over 1000-fold.

Physicochemical Data Table[2]

| Property | Specification |

| Chemical Name | Methyllycaconitine citrate |

| CAS Number | 112825-05-5 |

| Molecular Formula | |

| Molecular Weight | 874.93 g/mol |

| Appearance | White to off-white solid |

| Solubility (Water) | |

| Solubility (DMSO) | |

| pKa | ~7.8 (tertiary amine) |

| Hygroscopicity | Moderate; store under desiccant |

Part 3: Mechanistic Pharmacodynamics[2]

Binding Kinetics and Selectivity

MLA acts as a competitive antagonist at the orthosteric ligand-binding domain (LBD) of the

-

Affinity (

): MLA exhibits picomolar to low nanomolar affinity for neuronal -

Selectivity: It is

-fold more selective for -

Reversibility: Unlike the pseudo-irreversible binding of

-bungarotoxin, MLA washes out rapidly from tissue preparations, allowing for repeated trials in electrophysiological recordings.

Mechanism of Action Diagram

The following diagram illustrates the competitive exclusion of Acetylcholine by MLA at the receptor interface.

Figure 1: Competitive antagonism mechanism. MLA binds with high affinity to the

Part 4: Validated Experimental Protocols

SOP: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution of MLA Citrate. Critical Control Point: The ester linkage in MLA is sensitive to alkaline hydrolysis. Do not dissolve in basic buffers (pH > 7.4) for long-term storage.[1]

Reagents:

Protocol:

-

Calculation: To prepare 1 mL of 10 mM stock, weigh 8.75 mg of MLA Citrate.

-

Solubilization: Add 1 mL of sterile water. Vortex gently for 30 seconds.[1] The solution should be clear and colorless.

-

Self-Validation: If turbidity persists, verify the pH of the water. It must be neutral to slightly acidic (pH 5.5–7.0).[1]

-

-

Aliquoting: Divide into 50

L aliquots in light-protective (amber) microcentrifuge tubes to prevent freeze-thaw degradation. -

Storage: Store at -20°C. Stable for 6 months.

SOP: Functional Antagonism Assay (Calcium Imaging)

Context: Measuring the inhibition of ACh-evoked calcium transients in SH-SY5Y neuroblastoma cells.

Workflow Diagram:

Figure 2: Step-by-step workflow for evaluating MLA antagonism via calcium imaging.

Detailed Steps:

-

Cell Preparation: Culture SH-SY5Y cells to 80% confluency in 96-well black-walled plates.

-

Dye Loading: Load cells with Fluo-4 AM (2

M) for 30 minutes at 37°C. Wash 3x with HBSS to remove extracellular dye. -

Baseline Establishment: Measure basal fluorescence (

) for 30 seconds. -

Antagonist Pre-treatment: Add MLA Citrate working solution (diluted in HBSS) to wells.

-

Dose Range: 0.1 nM to 1

M.[1] -

Incubation: 15 minutes. This allows equilibrium binding to the receptor.

-

-

Agonist Challenge: Inject Acetylcholine (100

M final concentration) via an automated injector. -

Data Acquisition: Record fluorescence (

) for 60 seconds post-injection. -

Validation:

Part 5: References

-

Ward, J. M., et al. (1990).[1][3] "Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites."[1][3] FEBS Letters.

-

Kalappa, B. I., et al. (2013).[1][3] "A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia."[3] British Journal of Pharmacology.[3]

-

Escubedo, E., et al. (2005).[1][3] "Methyllycaconitine prevents methamphetamine-induced effects in mouse striatum: involvement of alpha7 nicotinic receptors."[3][4] Journal of Pharmacology and Experimental Therapeutics.

-

Tocris Bioscience. "Methyllycaconitine citrate Product Information." Tocris.

-

Cayman Chemical. "Methyllycaconitine (citrate) Product Insert." Cayman Chemical.[1][5]

Sources

Technical Guide: Binding Affinity of Methyllycaconitine (MLA) to Neuronal Nicotinic Receptors

[1][2]

Executive Summary

Methyllycaconitine (MLA) is a norditerpenoid alkaloid and the established "gold standard" competitive antagonist for the

This guide details the binding kinetics, structural determinants, and experimental protocols required to characterize MLA interactions with neuronal nAChRs, serving as a reference for assay development and hit-to-lead validation.

Molecular & Pharmacological Profile[2][3][4][5]

Structural Determinants of Affinity

MLA is derived from Delphinium species (larkspur). Its pharmacophore is defined by a rigid norditerpenoid core and two critical side chains.

-

Anthranilate Ester (AE) Side-Chain: This moiety is the primary driver of

selectivity and high affinity. Hydrolysis or removal of the AE group (yielding lycoctonine) results in a >1000-fold loss of affinity for -

N-Succinimide Ring: Contributes to steric bulk but is secondary to the AE group for binding efficacy.

Mechanism of Action

MLA functions as a competitive antagonist at the orthosteric binding site of the

-

Orthosteric Competition: MLA binds to the interface between subunits (the "aromatic cage"), preventing agonist-induced conformational changes required for channel gating.

-

Reversibility: Binding is reversible, though the dissociation rate (

) is relatively slow compared to ACh, contributing to its potent inhibitory effects.

Quantitative Binding Affinity Data

The following table summarizes the selectivity profile of MLA. Note the orders-of-magnitude difference between

Table 1: Comparative Binding Affinities ( / )

| Receptor Subtype | Tissue / Source | Affinity Parameter | Value | Selectivity Ratio (vs |

| Rat Brain Membranes | 1.4 – 2.5 nM | 1 (Reference) | ||

| Human (Recombinant) | ~2.0 nM | ~1 | ||

| Rat Brain | > 5,000 nM | > 2,500x | ||

| Ganglionic / Recombinant | > 10,000 nM | > 5,000x | ||

| Muscle nAChR | Torpedo / Human Muscle | 1,000 – 10,000 nM | > 500x |

Data Interpretation:

-

Specificity: At concentrations < 100 nM, MLA is functionally silent at non-

-

Assay Window: For reliable antagonism, MLA is typically used at 10–50 nM in functional assays to ensure complete blockade of

without off-target effects.

Structural Biology of Interaction

The high affinity of MLA for

-

The Aromatic Cage: The orthosteric site is formed by a cluster of aromatic residues (Tyr-A, Trp-B, Tyr-C1, Tyr-C2, Trp-D).

-

Key Interaction: The anthranilate ester moiety of MLA likely engages in

stacking interactions with Tyr-188 (and potentially Trp-149) in the -

Steric Occlusion: The bulky diterpenoid core extends out of the pocket, physically blocking the closure of the C-loop, which is a prerequisite for channel opening.

Experimental Protocols

Protocol A: Radioligand Binding Assay (The Gold Standard)

Objective: Determine

Materials:

-

Source Tissue: Rat hippocampus (high

density) or HEK293 cells stable-transfected with human -

Radioligand: [125I]-

Bgt (0.5–2 nM) or [3H]-MLA (1–5 nM). -

Non-specific Control: 1 mM Nicotine or 1

M unlabeled MLA.

Workflow:

-

Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet. Repeat wash 2x to remove endogenous ACh.

-

Incubation:

-

Mix Membrane Aliquot (50-100

g protein). -

Add Radioligand (fixed concentration).

-

Add Test Compound (titrated series) OR Vehicle (Total Binding) OR Non-specific Control (NSB).

-

Incubate: 2 hours at 25°C (equilibrium is critical due to slow kinetics).

-

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.

-

Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity (Gamma counter for 125I; Scintillation for 3H).

-

Analysis: Calculate Specific Binding = Total - NSB. Fit data to a one-site competition model to derive

and convert to

Protocol B: Functional Characterization (Electrophysiology)

Objective: Validate functional antagonism and reversibility.

Method: Two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing human

-

Baseline: Establish stable baseline leak current at -60 mV.

-

Agonist Challenge: Apply ACh (

concentration, typically 100-300 -

Antagonist Pre-incubation: Peruse MLA (e.g., 10 nM) for 2 minutes.

-

Co-application: Apply ACh + MLA. Observe reduction in peak current.

-

Washout: Wash with buffer for 5-10 minutes and re-apply ACh to verify recovery (confirms competitive/reversible nature).

Visualizations

Diagram 1: Competitive Inhibition Mechanism

This diagram illustrates the logical flow of MLA competition at the molecular level.

Caption: MLA competes with ACh for the aromatic cage (Tyr-188). Binding of MLA sterically occludes the C-loop, preventing the conformational change necessary for channel gating.

Diagram 2: Radioligand Binding Assay Workflow

A step-by-step logic flow for the "Gold Standard" affinity assay.

Caption: Workflow for determining binding affinity. Critical steps include removing endogenous ACh during prep and using PEI-soaked filters to minimize non-specific binding.

References

-

Ward, J. M., Cockcroft, V. B., Lunt, G. G., Smillie, F. S., & Wonnacott, S. (1990). Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites.[3][4][5] FEBS Letters, 270(1-2), 45–48.[3][4][5] [Link]

-

Davies, A. R., Hardick, D. J., Blagbrough, I. S., Potter, B. V., Wolstenholme, A. J., & Wonnacott, S. (1999). Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors.[6][3] Neuropharmacology, 38(5), 679–690.[6] [Link]

-

Quek, G., Lin, D., Halliday, J. I., Absalom, N., Ambrus, J. I., Thompson, A. J., Lochner, M., Lummis, S. C., McLeod, M. D., & Chebib, M. (2010). Identifying the binding site of novel methyllycaconitine (MLA) analogs at alpha4beta2 nicotinic acetylcholine receptors. ACS Chemical Neuroscience, 1(12), 796–809. [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 4. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Characterization of Methyllycaconitine (MLA) Citrate

[1]

Executive Summary

Methyllycaconitine (MLA) citrate is a diterpenoid alkaloid and the gold-standard competitive antagonist for alpha-7 nicotinic acetylcholine receptors (

This guide provides a rigorous technical framework for the in vitro utilization of MLA citrate. It moves beyond basic product sheets to address the experimental causality required for high-fidelity electrophysiology, calcium imaging, and downstream signaling assays.

Physicochemical Properties & Reagent Preparation[1][2][3]

Chemical Identity[3][4]

-

Molecular Weight: ~874.9 g/mol (Salt form)[1]

-

Solubility Profile: The citrate salt is preferred over the free base for in vitro applications due to enhanced aqueous solubility.

Solubilization Protocol

Objective: Create a stable stock solution that prevents precipitation during micro-perfusion.

| Parameter | Specification | Technical Rationale |

| Primary Solvent | Distilled Water or Saline | Citrate salt is highly water-soluble (>10 mM).[1] Avoids DMSO artifacts common in electrophysiology (e.g., membrane capacitance changes).[1] |

| Stock Concentration | 10 mM | Allows for 1:1000 dilution to reach working concentrations (1–10 µM) without altering osmolarity.[1] |

| Storage | -20°C (Aliquot) | Prevents freeze-thaw degradation.[1] Stable for ~6 months. |

| Working pH | 7.2 – 7.4 | MLA is pH-sensitive; extreme pH can alter ionization and receptor binding affinity. |

Self-Validating Step:

Before applying to cells, measure the pH of your final perfusion buffer after adding MLA. If the pH shifts by >0.1 units, re-buffer with HEPES. MLA citrate is acidic; high concentrations in weak buffers will acidify the extracellular environment, artificially inhibiting nAChRs.

Pharmacodynamics: Selectivity & Mechanism[1]

MLA acts as a reversible, competitive antagonist at the orthosteric binding site of the

Selectivity Profile (Affinity Constants)

The following

| Receptor Subtype | Selectivity Ratio | |

| ~1.4 nM | 1x (Target) | |

| > 40–100 nM | > 30-fold lower | |

| > 3,000 nM | > 2000-fold lower | |

| Muscle nAChR ( | ~ 1,000 nM | Low affinity |

Experimental Implication:

To ensure you are observing

Mechanism of Action (Visualized)

MLA competes with Acetylcholine (ACh) for the ligand-binding domain (LBD) at the subunit interface, preventing the conformational change required for pore opening.[1]

Figure 1: Competitive antagonism mechanism of MLA at the

Electrophysiological Characterization (Patch Clamp)

This is the "gold standard" for validating MLA activity.

The Challenge: Rapid Desensitization

Protocol: Whole-Cell Voltage Clamp[1][2]

-

Cell Line: HEK293 stably expressing human

or primary hippocampal neurons. -

Holding Potential: -60 mV to -70 mV.[1]

-

Agonist: Choline (10 mM) or Acetylcholine (1 mM).[1] Note: Choline is preferred in slice recordings as it is less active on other nAChRs.

Step-by-Step Workflow:

-

Establish Baseline: Apply Agonist (20 ms pulse) via fast-step perfusion (exchange time < 2 ms).[1] Record peak amplitude.

-

Wash: Buffer wash for 2 minutes (critical to remove desensitization).

-

Pre-incubation: Peruse MLA (e.g., 10 nM) for 2 minutes. Causality: MLA requires time to equilibrate within the slice or culture dish.

-

Co-application: Apply Agonist + MLA simultaneously.

-

Readout: Measure reduction in peak current amplitude (pA).

Self-Validating System:

If the current does not recover after a 5-minute washout of MLA, the cell health is compromised, or you are observing non-specific rundown. MLA antagonism is fully reversible.

High-Throughput Functional Assays (Calcium Flux)

Standard calcium dyes (Fluo-4, Fura-2) often miss the fast

The "PAM-Agonist" Strategy

Type II PAMs (e.g., PNU-120596 ) delay desensitization, converting the millisecond

Experimental Workflow

Figure 2: Calcium flux assay workflow utilizing PNU-120596 to amplify

Data Analysis:

Calculate the

- : Response to Agonist + PAM (no MLA).

- : Buffer baseline.[1]

Downstream Signaling: The Anti-Inflammatory Pathway

MLA is frequently used to prove that a neuroprotective or anti-inflammatory effect is mediated specifically by

The JAK2/STAT3 Axis

Activation of

Protocol for Verification:

-

Induction: Treat macrophages (e.g., RAW 264.7) with LPS (to induce inflammation) + Agonist (to treat it).[1]

-

Intervention: Pre-treat a parallel group with MLA (1-10 µM) .[1]

-

Readout: Western Blot for p-STAT3 (Tyr705) or ELISA for TNF-

.[1]

Expected Result:

References

-

Ward, J. M., et al. (1990). Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites.[5] FEBS Letters.

-

Kalappa, B. I., et al. (2013). A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia.[5] British Journal of Pharmacology.[5]

-

Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization.[6] Journal of Neuroscience.

-

Tocris Bioscience. Methyllycaconitine citrate Product Information & Solubility Data.

-

Uteshev, V. V. (2014). α7 nicotinic acetylcholine receptors: pharmacology and therapeutic interventions. Pharmaceuticals.[7][3][8]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Methyllycaconitine citrate | Nicotinic (a7) Receptor Antagonists: Tocris Bioscience [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 5. apexbt.com [apexbt.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. The α7 nicotinic acetylcholine receptor ligands methyllycaconitine, NS6740 and GTS-21 reduce lipopolysaccharide-induced TNF-α release from microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Methyllycaconitine (MLA) in Animal Models: A Technical Guide

Executive Summary & Core Mechanism

Methyllycaconitine (MLA) is a diterpenoid alkaloid primarily isolated from Delphinium (Larkspur) species.[1][2][3] In neuropharmacology, it is the "gold standard" antagonist for

However, its toxicological profile presents a critical dichotomy that researchers must navigate:

-

Research Utility: At low doses, it selectively blocks CNS

receptors, modulating cognitive function and inflammation. -

Lethality: At high (toxic) doses, selectivity is lost. MLA blocks neuromuscular transmission, likely via

muscle-type nAChRs or ganglionic

Critical Insight for Researchers:

Experimental evidence confirms that

Mechanistic Pathway Diagram

The following diagram illustrates the dual-action pathway of MLA, distinguishing between its high-affinity research target and its low-affinity toxicological target.

Figure 1: Mechanistic bifurcation of MLA action. Note that lethality is driven by low-affinity interactions at the neuromuscular junction, distinct from the high-affinity

Acute Toxicity Profile

Comparative Lethality Data (LD50)

The toxicity of MLA is species-dependent and route-dependent. Cattle are notably more sensitive than rodents due to differences in muscle nAChR sensitivity or metabolic clearance.

| Species | Route | LD50 (mg/kg) | Clinical Comparison |

| Mouse | IV | 3.0 – 5.8 | Rapid onset (seconds); convulsions, respiratory arrest. |

| Mouse | IP | ~4.0 – 6.0 | Slower onset; "explosive" motor agitation. |

| Rat | IV | ~5.0 | Similar to mouse; resistance increases with age. |

| Sheep | IV | ~10.0 | Higher resistance; often used in grazing toxicity models. |

| Cattle | IV | ~2.0 | High sensitivity; primary victim of Larkspur poisoning.[3] |

Clinical Signs of Intoxication

In rodent models, the progression of toxicity follows a distinct temporal pattern:

-

0–2 min: Agitation, reluctance to move, piloerection.

-

2–5 min: Muscle tremors, ataxia, "explosive" muscular twitches.

-

5–15 min: Clonic-tonic convulsions, dyspnea (labored breathing).

-

Outcome: Death via respiratory paralysis occurs typically within 15 minutes. If the animal survives past 20–30 minutes, full recovery is likely due to rapid clearance.

Toxicokinetics (ADME)

Understanding the pharmacokinetics of MLA is essential for designing dosing schedules. MLA exhibits rapid elimination , meaning cumulative toxicity is low unless doses are administered in very close succession.

-

Absorption: Rapidly absorbed following IP or IM administration.

-

Distribution: Widely distributed; crosses the Blood-Brain Barrier (BBB) effectively (essential for its use as a CNS probe).

-

Metabolism/Excretion: Follows a biphasic elimination pattern.[5]

-

Half-life (

): Approximately 18.4 minutes in mice (IV). -

Implication: Animals surviving the acute phase clear the toxin rapidly. Residues in tissue drop below toxicological significance within hours.

-

Experimental Protocols

Protocol A: Assessment of Neuromuscular Blockade (Ex Vivo)

Purpose: To quantify peripheral toxicity risk by measuring the blockade of muscle contraction.

System: Rat Phrenic Nerve-Hemidiaphragm Preparation.

-

Tissue Isolation:

-

Euthanize rat (CO2 asphyxiation followed by cervical dislocation).

-

Rapidly excise the left hemidiaphragm with the attached phrenic nerve.

-

Mount in an organ bath containing Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2) at 37°C.

-

-

Stimulation Setup:

-

Connect the phrenic nerve to a suction electrode.

-

Apply supramaximal square-wave pulses: 0.1 Hz, 0.2 ms duration .

-

Attach the tendon to an isometric force transducer under 1.0 g resting tension.

-

-

Dosing & Measurement:

-

Allow 30 min equilibration.

-

Administer MLA cumulatively (e.g.,

M to -

Endpoint: Calculate the IC50 for reduction of twitch height.

-

Validation: The blockade should be reversible by washing or by adding Physostigmine (acetylcholinesterase inhibitor).

-

Protocol B: In Vivo Toxicity Screening (Up-and-Down Method)

Purpose: To determine the lethal threshold with minimal animal usage (Refined OECD 425).

Workflow Diagram:

Figure 2: Sequential dosing algorithm for determining MLA toxicity thresholds while minimizing animal numbers.

Comparative Toxicology & Interactions

MLA is rarely found in isolation in nature. In Delphinium plants, it co-occurs with other alkaloids like Deltaline and 14-O-acetyl-dictyocarpine .[2]

-

Synergistic Toxicity: While other "MDL-type" alkaloids (e.g., Deltaline) are less toxic individually, they significantly potentiate MLA toxicity when co-administered.

Comparison with Standard Toxins:

-

vs.

-Bungarotoxin: MLA is reversible; Bungarotoxin is irreversible. MLA crosses the BBB; Bungarotoxin does not.[8] -

vs. Nicotine: MLA lacks the initial agonist (depolarizing) phase seen with nicotine; it causes flaccid paralysis (curare-like) rather than rigid spasticity initially, though convulsions occur due to CNS disinhibition.

References

-

Stegelmeier, B. L., et al. (2003).[5] The toxicity and kinetics of larkspur alkaloid, methyllycaconitine, in mice. Journal of Animal Science.

-

Panter, K. E., et al. (2002). Larkspur poisoning: toxicology and alkaloid structure-activity relationships. Biochemical Systematics and Ecology.

-

Welch, K. D., et al. (2013). The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice. Toxicology and Applied Pharmacology.

-

Benn, M. H., & Jacyno, J. M. (1983). The toxicology and pharmacology of diterpenoid alkaloids. In: Alkaloids: Chemical and Biological Perspectives.

-

Wonnacott, S., et al. (1993). Methyllycaconitine: a new probe that discriminates between nicotinic acetylcholine receptor subclasses. Methods in Neurosciences.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The effect of 7,8-methylenedioxylycoctonine-type diterpenoid alkaloids on the toxicity of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 4. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The toxicity and kinetics of larkspur alkaloid, methyllycaconitine, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuromuscular Blocking Agents (NMBA) – Clinical Use and Safety in Anesthesia - The Anesthesia Guide [anesthguide.com]

- 7. The α7 nicotinic acetylcholine receptor ligands methyllycaconitine, NS6740 and GTS-21 reduce lipopolysaccharide-induced TNF-α release from microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methyllycaconitine (MLA): A Precision Probe for α7 Nicotinic Receptor Characterization

[1][2][3][4]

Executive Summary

Methyllycaconitine (MLA), a norditerpenoid alkaloid derived from Delphinium species, has established itself as the defining small-molecule antagonist for neuronal α-bungarotoxin (α-Bgt) binding sites.[1] While α-Bgt—a snake venom peptide—was the initial tool used to identify α7 nicotinic acetylcholine receptors (nAChRs), its irreversible binding kinetics and large molecular size limit its utility in certain functional assays. MLA bridges this gap, offering a reversible, high-affinity, and brain-penetrant alternative that competitively displaces α-Bgt. This guide details the mechanistic basis, pharmacological profile, and validated protocols for utilizing MLA to isolate and characterize α7 nAChR populations.

Mechanistic Basis of Interaction

The Competitive Interface

The α7 nAChR is a homopentameric ligand-gated ion channel. The orthosteric binding site is located at the interface of two adjacent α7 subunits.

-

α-Bungarotoxin (α-Bgt): A large peptide (8 kDa) that forms a "cap" over the binding site, interacting with Loops A, B, and C of the principal subunit and Loop D of the complementary subunit. Its binding is pseudo-irreversible due to multiple contact points.

-

Methyllycaconitine (MLA): A rigid small molecule (682 Da) that fits snugly into the aromatic cage of the agonist binding site. It acts as a competitive antagonist .[2][3]

Key Distinction: Unlike α-Bgt, MLA exhibits rapid association and dissociation kinetics. This reversibility makes MLA superior for confirming the specificity of α-Bgt binding; if α-Bgt binding is not displaceable by MLA, the target is likely not a neuronal α7 receptor (or represents non-specific filter binding).

Visualization of Competitive Antagonism

Figure 1: Competitive antagonism mechanism. MLA competes directly with α-Bungarotoxin for the orthosteric site on the α7 nAChR, preventing channel activation.

Pharmacological Profile & Selectivity[1][6]

MLA is highly selective for α7 nAChRs in the mammalian brain, but selectivity varies across species and peripheral tissues.

Table 1: Comparative Affinity Profile ( ) of MLA

| Receptor Subtype | Tissue/Source | Affinity ( | Interaction Type |

| Neuronal α7 | Rat Brain / Human Clones | 1.0 – 2.5 nM | High-affinity Antagonist |

| Muscle (α1β1δε) | Torpedo / Human Muscle | 1,000 – 10,000 nM | Low-affinity |

| Neuronal α4β2 | Rat Brain | > 5,000 nM | Very Low Affinity |

| Neuronal α3β4 | Ganglia | > 10,000 nM | Negligible |

| Neuronal α9/α10 | Cochlea / Dorsal Root Ganglia | ~1.0 – 10 nM | High-affinity Antagonist* |

Critical Insight: While MLA is often termed "α7-specific," it also blocks α9 and α9α10 receptors with high potency. In CNS tissue (hippocampus, cortex), α9 expression is negligible, making MLA a reliable α7 probe. In peripheral immune cells or cochlear tissue, distinguishing α7 from α9 requires additional validation (e.g., using α-conotoxin RgIA).

Experimental Protocol: Radioligand Competition Assay

This protocol describes the use of non-radiolabeled MLA to displace

Reagents & Buffer Systems

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Blocker: 0.1% Bovine Serum Albumin (BSA) to prevent toxin adsorption to plasticware.

-

Radioligand:

-α-Bungarotoxin (Specific Activity ~2000 Ci/mmol). -

Displacer: Methyllycaconitine citrate (prepare 10 mM stock in water; stable at -20°C).

-

Filter Pre-treatment: 0.5% Polyethyleneimine (PEI) in water. Crucial: α-Bgt is "sticky"; PEI reduces non-specific binding to glass fiber filters.

Step-by-Step Workflow

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat hippocampus) in ice-cold 50 mM Tris-HCl (pH 7.4).

-

Centrifuge at 40,000 x g for 10 min.

-

Resuspend pellet, incubate at 37°C for 10 min (to remove endogenous acetylcholine), and re-centrifuge.

-

Resuspend final pellet in Binding Buffer.

-

-

Assay Setup (Total Volume 250–500 µL):

-

Non-Specific Binding (NSB) Wells: Add 10 µM Nicotine or 1 µM unlabeled α-Bgt.

-

Total Binding (TB) Wells: Buffer only.

-

Experimental Wells: Add MLA (concentration range:

M to -

Add Membrane Homogenate (50–100 µg protein/well).

-

Add

-α-Bgt (Final concentration ~1–2 nM).

-

-

Incubation:

-

Incubate for 2 hours at 25°C (Room Temp) or 4 hours at 4°C.

-

Note: α-Bgt association is slow; insufficient incubation yields variable data.

-

-

Harvesting:

-

Pre-soak GF/B filters in 0.5% PEI for >1 hour.

-

Rapidly filter using a cell harvester (Brandel or similar).

-

Wash 3x with 4 mL ice-cold buffer.

-

-

Detection:

-

Count filters in a gamma counter.

-

Workflow Visualization

Figure 2: Radioligand competition assay workflow for MLA/[125I]-α-Bgt.

Data Analysis & Interpretation

Calculating

Convert the

-

= Concentration of

- = Dissociation constant of α-Bgt (typically ~0.5 – 1.0 nM, must be determined experimentally via saturation binding).

Troubleshooting Specificity

If a biphasic displacement curve is observed:

-

High Affinity Site (

~1 nM): Represents α7 nAChRs.[5] -

Low Affinity Site (

>1 µM): Represents non-specific binding or overlap with muscle-type receptors if using whole-body tissue.

References

-

Ward, J. M., et al. (1990).[6] Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites.[1][6] FEBS Letters. Link

-

Davies, A. R., et al. (1999). Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors.[1][7] Neuropharmacology. Link

-

Whiteaker, P., et al. (2007). Methyllycaconitine inhibits alpha7 nicotinic receptors with slow onset and fast offset kinetics. Journal of Pharmacology and Experimental Therapeutics. Link

-

Drasdo, A. L., et al. (1992). Methyllycaconitine: a novel probe for neuronal alpha-bungarotoxin binding sites.[1][6] Trends in Pharmacological Sciences. Link

Sources

- 1. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]-Methyllycaconitine: a high affinity radioligand that labels invertebrate nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Preparation of Methyllycaconitine Citrate Solution for In Vivo Studies

Scientific Overview: Mechanism and Rationale

Methyllycaconitine (MLA) is a potent diterpenoid alkaloid originally isolated from plants of the Delphinium (larkspur) species[1]. In neuroscience and pharmacology, it is a cornerstone tool for investigating the cholinergic system due to its function as a highly selective and competitive antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR)[2][3][4]. The α7-nAChR is a ligand-gated ion channel, a pentamer of α7 subunits, which, upon activation by acetylcholine or other agonists, permits the influx of cations, primarily Ca²⁺[5]. This receptor is critically involved in a range of physiological processes, including learning, memory, and inflammatory responses[5][6].

MLA exerts its effect by binding to the receptor, physically occluding the binding site for acetylcholine and other agonists, thereby preventing channel activation and subsequent calcium influx. This makes MLA an invaluable tool for elucidating the specific roles of α7-nAChRs in complex biological systems.

The citrate salt of MLA is the most common commercially available form[1][3]. This salt form significantly improves the compound's aqueous solubility and stability compared to the free base, making it far more amenable to the preparation of solutions for in vivo administration.

Physicochemical Properties and Vehicle Selection

Accurate solution preparation begins with a thorough understanding of the compound's properties. The citrate salt of MLA is a solid that is readily soluble in aqueous vehicles, which is a primary consideration for in vivo formulations.

Summary of Properties

| Property | Value | Source(s) |

| Chemical Name | [1α,4(S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate | [4] |

| Molecular Weight | 874.9 g/mol | [3][4] |

| Appearance | A solid | [3] |

| Solubility (Water) | ≥ 10 mg/mL; Soluble to 100 mM | [3][4][7] |

| Solubility (DMSO) | Soluble to 100 mM | [4] |

| Storage (Solid) | -20°C, protect from moisture | [3][8] |

| Storage (Stock Solution) | -80°C (up to 6 months); -20°C (up to 1 month) | [8] |

Vehicle Selection: Causality and Recommendations

The choice of vehicle is critical for ensuring drug solubility, stability, and biocompatibility.

-

Primary Recommendation (Simplest Vehicle): Sterile 0.9% Saline. For most applications, sterile saline is the ideal vehicle. MLA citrate is sufficiently soluble in saline for typical in vivo concentrations, and saline is isotonic and physiologically compatible, minimizing injection site irritation. Published studies frequently report the use of sterile saline for intracerebral and systemic administration[9].

-

Alternative Vehicle: Sterile Phosphate-Buffered Saline (PBS). PBS can also be used and has the advantage of being buffered to a physiological pH (~7.4). This can be beneficial if there are concerns about the pH of the final solution affecting local tissue or compound stability, although this is not a common issue with MLA citrate in saline.

-

Advanced Formulations (for High Concentrations): Co-Solvent Systems. While MLA citrate has good aqueous solubility, exceptionally high concentrations may require a co-solvent system. These are generally not necessary but are an option if solubility limits in saline are reached. A common formulation involves a multi-step dissolution[8][10]:

-

Dissolve MLA citrate in a small amount of DMSO.

-

Add PEG300 (polyethylene glycol).

-

Add a surfactant like Tween-80.

-

Bring to the final volume with sterile saline. Note: The use of DMSO and other organic solvents should be carefully controlled and justified, as they can have their own biological effects. The final concentration of DMSO should be kept to a minimum (ideally <5%).

-

Detailed Protocol: Preparation of Sterile MLA Citrate Solution

This protocol details the preparation of a sterile MLA citrate solution in 0.9% saline, the most common and recommended vehicle. The principles of this protocol are applicable to other aqueous vehicles.

Materials and Equipment

-

Methyllycaconitine (MLA) citrate powder

-

Sterile 0.9% Sodium Chloride (Saline) for Injection, USP

-

Calibrated analytical balance

-

Weighing paper or boat

-

Sterile, sealed glass vials (e.g., septum-capped)

-

Sterile, disposable syringes (various sizes)

-

Sterile syringe filters (0.22 µm pore size, PVDF or other compatible material)

-

Sterile needles

-

Vortex mixer

-

70% ethanol for disinfection

-

Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Workflow

Step-by-Step Methodology

1. Safety Precautions:

-

Before handling, review the Safety Data Sheet (SDS). MLA is a potent neurotoxin with a low LD50 in rodents (~3-5 mg/kg)[1].

-

Wear all required PPE. Handle the solid powder in a chemical fume hood or a designated area to prevent inhalation of fine particles.

2. Calculation of Required Mass:

-

Determine the desired final concentration (e.g., in mg/mL or mM) and total volume.

-

Use the following formulas for calculation:

-

For mass concentration (mg/mL): Mass (mg) = Concentration (mg/mL) x Volume (mL)

-

For molar concentration (mM): Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Weight ( g/mol ) x 1000 (mg/g)

-

-

Example: To prepare 5 mL of a 1 mg/mL solution:

-

Mass (mg) = 1 mg/mL * 5 mL = 5 mg

-

3. Weighing the Compound:

-

Using a calibrated analytical balance, carefully weigh the calculated mass of MLA citrate onto a piece of weigh paper.

-

Record the exact mass weighed for precise concentration calculation.

4. Dissolution:

-

Carefully transfer the weighed powder into a sterile vial appropriate for the final volume.

-

Using a sterile syringe, draw up the calculated volume of sterile 0.9% saline.

-

Slowly add the saline to the vial containing the MLA citrate powder.

-

Cap the vial securely.

5. Mixing:

-

Mix the solution using a vortex mixer at a medium setting until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particulates. For higher concentrations, gentle warming or brief sonication may be required to facilitate dissolution[10].

6. Sterilization:

-

This is a critical step for all in vivo preparations[11].

-

Using a new sterile syringe, draw up the entire volume of the prepared MLA solution.

-

Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

-

Carefully expel the solution through the filter into a final, sterile, septum-capped vial. This removes any potential microbial contamination.

7. Labeling and Storage:

-

Clearly label the final vial with:

-

Compound Name: "Methyllycaconitine Citrate"

-

Final Concentration (e.g., 1 mg/mL)

-

Vehicle Used (e.g., "in 0.9% Sterile Saline")

-

Date of Preparation

-

Your Initials

-

-

For immediate use, store on ice. For long-term storage, store at -20°C or -80°C[8]. It is best practice to prepare working solutions fresh on the day of the experiment to ensure stability and sterility[8].

Quality Control and Best Practices

-

Aseptic Technique: All steps following the initial weighing should be performed using strict aseptic technique (e.g., in a laminar flow hood) to prevent contamination[11]. Disinfect vial septa with 70% ethanol before every needle puncture.

-